![molecular formula C14H14N2O2 B1296210 N-(4-amino-2-methoxyphenyl)benzamide CAS No. 104478-97-9](/img/structure/B1296210.png)
N-(4-amino-2-methoxyphenyl)benzamide
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Overview
Description
N-(4-amino-2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide and features an amino group and a methoxy group attached to the phenyl ring
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by N-(4-amino-2-methoxyphenyl)benzamide are currently unknown. Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a range of downstream effects
Pharmacokinetics
The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is also unknown . These factors are crucial in determining the compound’s therapeutic potential and safety profile.
Result of Action
It is likely that the compound induces a range of effects at the molecular and cellular levels, potentially altering gene expression, protein function, or cellular signaling pathways
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and potential side effects. Understanding these influences is crucial for optimizing the compound’s use in therapeutic applications.
Biochemical Analysis
Biochemical Properties
N-(4-amino-2-methoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrogen bond acceptors and donors, such as O1 and N2, respectively . These interactions are crucial for its stability and function in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds with specific biomolecules, such as O1 and N2, plays a crucial role in its mechanism of action . These interactions can lead to changes in gene expression and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methoxyphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of 4-amino-2-methoxyaniline with benzoyl chloride or benzoic anhydride in the presence of a base such as pyridine . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Dipeptidyl Peptidase-IV Inhibition :
- N-(4-amino-2-methoxyphenyl)benzamide derivatives have been investigated for their ability to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a crucial role in glucose metabolism and is a target for diabetes management. Studies have shown that compounds within this class can exhibit significant inhibitory activity against DPP-IV, suggesting their potential as antidiabetic agents .
-
Cancer Therapeutics :
- The compound's ability to modulate enzyme functions positions it as a candidate for cancer therapeutics. Its interactions with cellular receptors may influence cell signaling pathways involved in tumor growth and proliferation, indicating potential applications in oncology .
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antibiotic or antifungal agent. The presence of multiple amino groups enhances its interaction with microbial targets .
Biological Activities
This compound exhibits various biological activities:
- Enzyme Modulation : Research indicates that this compound can modulate the activity of specific enzymes, potentially impacting metabolic pathways .
- Binding Affinity : Studies have demonstrated its binding affinity to certain receptors, which could lead to alterations in cellular responses and therapeutic effects .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-Amino-2-methylphenyl)acetamide | Contains an acetamide group | Less versatile due to fewer functional groups |
N-(4-Amino-2-methylphenyl)-2-furamide | Incorporates a furan ring | Different reactivity profile due to furan presence |
2-Amino-4-methylphenol | Hydroxyl group replaces the methoxy group | More polar; different solubility characteristics |
The dual amino groups combined with a methoxy-substituted benzamide structure enhance the potential for targeted biological interactions and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-methoxyphenyl)benzamide
- 4′-Methoxyanthranilanilide
- 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide
Uniqueness
N-(4-amino-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Biological Activity
N-(4-amino-2-methoxyphenyl)benzamide, also known as 4-amino-N-(4-amino-2-methoxyphenyl)benzamide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group and a methoxy group on the phenyl ring. This configuration enhances its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Property | Description |
---|---|
Molecular Formula | C14H14N2O2 |
Molecular Weight | 242.28 g/mol |
CAS Number | 104478-97-9 |
Functional Groups | Amino, Methoxy |
This compound exhibits its biological activity primarily through interactions with enzymes and receptors. The amino groups can form hydrogen bonds with various biological targets, while the methoxy group contributes to hydrophobic interactions. These interactions may modulate enzyme activity or receptor signaling pathways, influencing cellular responses.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is crucial for regulating blood sugar levels .
- Cell Signaling Modulation: By binding to cellular receptors, it can alter signaling pathways involved in cell proliferation and differentiation.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antioxidant Properties: Studies suggest that derivatives of this compound exhibit antioxidant activities, which may be beneficial in reducing oxidative stress.
- Anti-inflammatory Effects: The compound has potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Potential: Preliminary studies indicate that it may have anticancer effects by modulating pathways involved in tumor growth and metastasis.
Study on DPP-IV Inhibition
A study explored the efficacy of various aminobenzamide derivatives, including this compound, as DPP-IV inhibitors. The results showed that certain derivatives achieved up to 38% inhibition at a concentration of 100 μM, indicating significant potential for managing diabetes mellitus .
Enzyme Interaction Studies
Research has demonstrated that this compound interacts with multiple enzymes involved in critical biochemical pathways. Its ability to inhibit enzyme activity suggests its utility as a probe in biochemical assays aimed at studying enzyme kinetics and protein interactions.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, understanding its bioavailability—how quickly and effectively it reaches its target site—is essential for evaluating its therapeutic potential. Factors such as pH, temperature, and the presence of other molecules could influence its pharmacokinetics.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJLTJSNVSPCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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